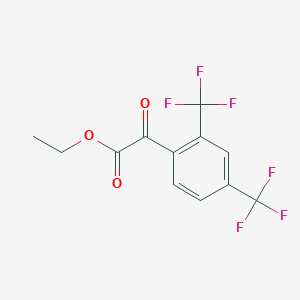

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the properties and reactivity of the compound . For instance, the synthesis of related fluorinated compounds and their applications in various chemical reactions are highlighted in the papers .

Synthesis Analysis

The synthesis of fluorinated compounds similar to this compound is described in several papers. For example, the preparation of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride from 2,2,3,3-tetrafluoropropyl tosylate is detailed, showcasing a two-step procedure that could be analogous to the synthesis of the compound of interest . Additionally, the catalytic fluorination of 1,1,2,3-tetrachloropropene to produce 2-chloro-3,3,3-trifluoropropene, an intermediate in the synthesis of 2,3,3,3-tetrafluoropropene, is reported, which may share similarities with the synthesis pathway of this compound .

Molecular Structure Analysis

The molecular structure of related compounds provides insight into the possible structure of this compound. For instance, the crystal structure of a chromium complex containing a similar tetrafluoropropane moiety is described, which could suggest the steric and electronic effects present in the compound of interest . Additionally, the gas-phase structures of trifluoroacetyl chloride and chlorodifluoroacetyl chloride have been determined, which may help infer the molecular geometry and electronic distribution in this compound .

Chemical Reactions Analysis

The reactivity of fluorinated compounds is a key area of interest. The reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate, leading to functionalized enamines and ring-substituted thiazines, is an example of the chemical versatility of such compounds . Moreover, the use of 2-diazo-3,3,3-trifluoropropionyl chloride in photoaffinity labeling demonstrates the potential for this compound to participate in specialized chemical reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can be indicative. For example, the stability and reactivity of fluorinated diazo compounds under photolysis conditions suggest that this compound may also exhibit unique reactivity under light exposure . The gas-phase catalytic fluorination studies indicate that the presence of fluorine atoms can significantly affect the reactivity and selectivity of the compound in various chemical transformations .

科学的研究の応用

Chemical Synthesis and Applications

A review on the use of trifluoromethanesulfonyl chloride (CF3SO2Cl) highlights its significance in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds, showcasing the versatility of similar chlorofluorinated compounds in organic synthesis (Chachignon, Guyon, & Cahard, 2017). This review underscores the importance of electrophilic chlorination, a reaction mechanism potentially relevant to derivatives like "2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride".

Environmental Science and Toxicology

Studies on the environmental impact of chlorinated compounds, including those related to the behavior of chloride ions in advanced oxidation processes, reveal the complexity of interactions in aquatic environments and the potential formation of toxic by-products (Oyekunle, Cai, Gendy, & Chen, 2021). This research highlights the environmental relevance of understanding the chemistry and toxicology of chlorinated compounds, including "this compound".

Material Science and Polymer Chemistry

The study of poly(vinyl chloride) (PVC) degradation reveals insights into the structural and mechanistic aspects of thermal dehydrochlorination, relevant to understanding the stability and breakdown of chlorofluorocarbon-containing polymers (Starnes, 2002). Such research is pertinent to assessing the environmental and material implications of using chlorofluorocarbon-based chemicals in industrial applications.

Catalysis and Electrocatalysis

Research on the catalytic and electrocatalytic reduction of perchlorate in water reviews the challenges and advances in converting ClO4− to innocuous chloride (Cl−), emphasizing the importance of catalyst selectivity and stability (Yang, Yao, Zhong, Wang, Chen, Sun, Hua, Li, Li, & Zeng, 2016). This is relevant for technologies that may utilize or be impacted by the chemistry of "this compound".

Safety and Hazards

The safety information for 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Danger” and the pictograms include “Corrosion” and "Exclamation Mark" .

特性

IUPAC Name |

2-chloro-2,3,3,3-tetrafluoropropanoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2F4O/c4-1(10)2(5,6)3(7,8)9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNATUTDSNCSLAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2F4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382117 |

Source

|

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6066-46-2 |

Source

|

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2,3,3,3-tetrafluoropropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)

![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)